molecular formula C8H8N2O2 B3047414 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1391732-76-5

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B3047414
CAS No.: 1391732-76-5
M. Wt: 164.16
InChI Key: DOMHHZJKRIQCDB-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it mediates various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by M4 muscarinic acetylcholine receptors. The compound’s modulation of these receptors could potentially alter neuronal signaling, leading to changes in heart rate, smooth muscle contraction, and glandular secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield high chemoselectivity and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up while maintaining high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrrolo[3,4-b]pyridine core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups on its pyrrolo[3,4-b]pyridine core. These functional groups contribute to its distinct chemical properties and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its wide range of scientific research applications further highlight its uniqueness and versatility.

Properties

IUPAC Name

3-hydroxy-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-4-7-6(8(10)12)2-5(11)3-9-7/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHHZJKRIQCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182678
Record name 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391732-76-5
Record name 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391732-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
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3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
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Reactant of Route 6
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

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